3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Overview
Description
The compound 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds. It is a versatile precursor for the preparation of derivatives with potential biological activities .
Synthesis Analysis
The synthesis of derivatives from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its reaction with chalcones in the presence of an acid catalyst to yield pyrazolinyl carbonyl derivatives . Additionally, cyclization reactions with Mannich base derivatives under basic conditions have been reported to produce substituted pyrazolinyl carbonyl compounds . Another synthesis pathway includes the use of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate to obtain various substituted amino derivatives with antimicrobial activity .
Molecular Structure Analysis
Although the provided data does not include direct information about the molecular structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide, related compounds have been structurally characterized. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
The chemical reactivity of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is highlighted by its ability to undergo cyclization reactions to form pyrazoline derivatives . Additionally, it can react with various electrophiles to synthesize a wide range of heterocyclic compounds, as demonstrated by the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide are not explicitly detailed in the provided data. However, the properties of its derivatives, such as solubility, melting points, and biological activities, can be inferred from the synthesis and application of the compounds. For example, the antibacterial and antifungal activities of synthesized derivatives indicate the potential pharmacological importance of the parent compound .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).
Production of Novel Pyridothienopyrimidines and Related Compounds
The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).
Anti-Alzheimer and Anti-COX-2 Activities
Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).
Development of Antimicrobial Agents
The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).
Future Directions
properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUODUVGPUPSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353007 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
CAS RN |
128918-28-5 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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